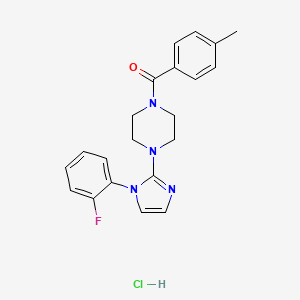

(4-(1-(2-フルオロフェニル)-1H-イミダゾール-2-イル)ピペラジン-1-イル)(p-トリル)メタノン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

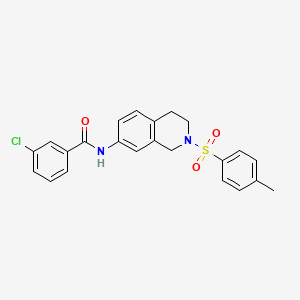

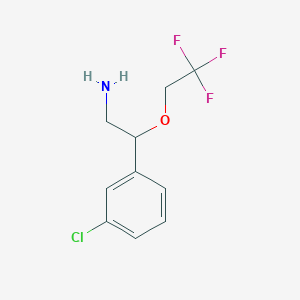

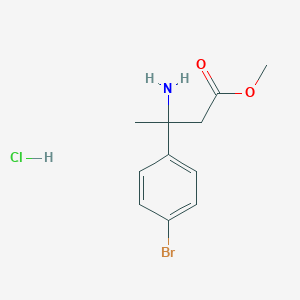

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring systems (imidazole and piperazine), followed by the introduction of the fluorophenyl and p-tolyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and piperazine rings would give the molecule a certain degree of rigidity, while the fluorophenyl and p-tolyl groups could potentially engage in various types of intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the imidazole ring might be able to act as a nucleophile in certain reactions, while the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .科学的研究の応用

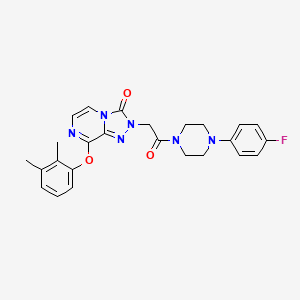

- ポリ(ADP-リボース)ポリメラーゼ(PARP)標的化:いくつかのウラシルアミドは、DNA修復に関与する重要な酵素であるポリ(ADP-リボース)ポリメラーゼ(PARP)を切断する能力について調査されてきました。これらのうち、本化合物の構造を含む合成チオウラシルアミド化合物は、ヒトエストロゲン受容体陽性乳がん細胞に対して中等度から有意な効果を示しました。 特に、化合物5eは18μMのIC50値を示しました .

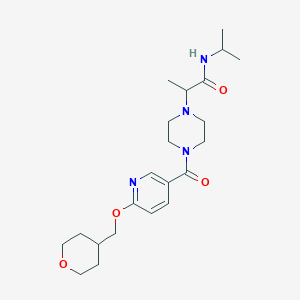

- 雑草に対する効力:本化合物の除草活性は、Echinochloa crusgalli、Lolium perenne、Amaranthus retroflexus、およびLactuca sativa var. ramosaなどの発生前雑草に対して評価されました。除草活性は、フェニル環上の異なる置換基に基づいて変化しました。 ドナー吸引基は効力に影響を与え、特定の置換基は有望な結果を示しました .

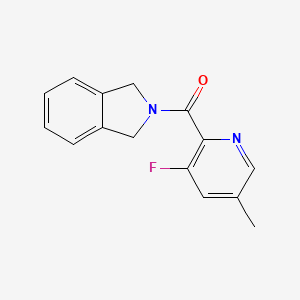

- キノリン誘導体:一連の(4-(7-クロロキノリン-4-イル)ピペラジン-1-イル)(置換フェニル)メタノンが合成されました。これらの化合物は、多段階合成によって調製され、抗菌剤として可能性を示しました。 クロロキノリン部分とピペラジン環の組み合わせが、その生物学的活性を促進しました .

乳がん研究

除草剤開発

抗菌剤

作用機序

Target of Action

Imidazole and piperazine derivatives are known to interact with a variety of biological targets. For example, imidazole derivatives are found in many drugs and natural products, including histidine, purine, and histamine . Piperazine derivatives are also found in a variety of pharmaceuticals and have been studied for their potential interactions with various biological targets .

Mode of Action

The mode of action of imidazole and piperazine derivatives can vary widely depending on the specific compound and its targets. For example, some imidazole derivatives are known to inhibit certain enzymes, while others may interact with receptors or other cellular components .

Biochemical Pathways

Imidazole and piperazine derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives are known to inhibit the synthesis of certain proteins, while others may affect signal transduction pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole and piperazine derivatives can vary widely depending on the specific compound. Some of these compounds are known to be well absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .

Result of Action

The molecular and cellular effects of imidazole and piperazine derivatives can vary widely depending on the specific compound and its targets. For example, some of these compounds may inhibit the growth of certain types of cells, while others may have anti-inflammatory or analgesic effects .

Action Environment

The action, efficacy, and stability of imidazole and piperazine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

特性

IUPAC Name |

[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O.ClH/c1-16-6-8-17(9-7-16)20(27)24-12-14-25(15-13-24)21-23-10-11-26(21)19-5-3-2-4-18(19)22;/h2-11H,12-15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLIZKVQBASQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2391786.png)

![5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2391790.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2391791.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2391795.png)

![[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine](/img/structure/B2391796.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2391802.png)